molecular formula C7H14N2O7S2 B14136816 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate

Cat. No.: B14136816
M. Wt: 302.3 g/mol
InChI Key: MZSUDKIEOLKNCT-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate is an acidic ionic liquid that has garnered significant attention in recent years due to its unique properties and versatile applications. This compound is particularly noted for its role as a catalyst in various chemical processes, especially in the conversion of biomass into valuable chemicals .

Preparation Methods

The synthesis of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate typically involves the reaction of 1-methylimidazole with 1,3-propanesultone, followed by the addition of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can act as a catalyst in oxidation reactions, facilitating the conversion of substrates into their oxidized forms.

    Reduction: It can also participate in reduction reactions, although less commonly.

    Substitution: The compound is involved in substitution reactions where it can replace other functional groups in a molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate exerts its effects involves its acidic nature and ability to facilitate proton transfer. This property makes it an effective catalyst in various chemical reactions, particularly those involving the conversion of biomass into valuable chemicals. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the reaction .

Comparison with Similar Compounds

Compared to other similar compounds, 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium hydrogen sulfate stands out due to its high catalytic efficiency and versatility. Similar compounds include:

Properties

Molecular Formula

C7H14N2O7S2

Molecular Weight

302.3 g/mol

IUPAC Name

hydrogen sulfate;3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid

InChI

InChI=1S/C7H12N2O3S.H2O4S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;1-5(2,3)4/h4-5,7H,2-3,6H2,1H3;(H2,1,2,3,4)

InChI Key

MZSUDKIEOLKNCT-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1)CCCS(=O)(=O)O.OS(=O)(=O)[O-]

Origin of Product

United States

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